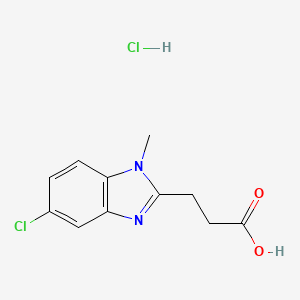

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride

Description

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride is a benzoimidazole derivative with a propionic acid side chain and a hydrochloride salt form. Key physical properties include a boiling point of 471.2±25.0 °C, a density of 1.4±0.1 g/cm³, and a logP (lipophilicity) value of 2.39, indicating moderate hydrophobicity . The compound’s structure features a 5-chloro substituent and a 1-methyl group on the benzoimidazole ring, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name |

3-(5-chloro-1-methylbenzimidazol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2.ClH/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16;/h2-3,6H,4-5H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUSNGRDXANXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride typically involves the following steps:

Formation of the benzoimidazole core: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Chlorination: The benzoimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Alkylation: The chlorinated benzoimidazole is alkylated with a propionic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Corresponding benzoimidazole carboxylic acids.

Reduction: Reduced benzoimidazole derivatives.

Substitution: Substituted benzoimidazole derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride has been investigated for its potential therapeutic properties, particularly in:

- Antimicrobial Activity:

- Anticancer Properties:

Biological Research

The compound is also utilized in biological studies to explore its interactions with cellular targets:

- Mechanism of Action:

- The compound interacts with specific enzymes or receptors, potentially inhibiting or activating them, leading to various biological effects. This mechanism is crucial for understanding its therapeutic applications.

Industrial Applications

In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules used in:

- Material Science:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. Notably, a concentration of 50 µM resulted in approximately 70% inhibition of cell growth in HeLa cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 75 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Lipophilicity and Solubility

- The chloro and methyl groups in the target compound enhance its lipophilicity (logP = 2.39 ), favoring membrane permeability .

- The amino and dihydroxy groups in the analogue increase polarity, likely reducing logP and improving aqueous solubility. The dihydrochloride salt further enhances solubility compared to the free acid form .

Thermal Stability

Biological Activity

3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride, a benzoimidazole derivative, has garnered attention for its diverse biological activities. With the molecular formula C11H12Cl2N2O2, this compound exhibits potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The compound can be synthesized through a series of reactions involving the formation of the benzoimidazole core, chlorination, and subsequent alkylation with a propionic acid derivative. The synthesis typically involves:

- Formation of the Benzoimidazole Core : Reacting o-phenylenediamine with a suitable carboxylic acid derivative.

- Chlorination : Using agents like thionyl chloride or phosphorus pentachloride.

- Alkylation : Alkylating the chlorinated derivative with a propionic acid derivative to yield the final product .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of certain cancer cell lines.

The biological activity is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. This interaction may lead to inhibition or activation of these targets, resulting in diverse biological effects. The exact pathways remain to be fully elucidated but are under active investigation .

Research Findings and Case Studies

A review of recent literature highlights various studies focused on the biological effects of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of benzoimidazole, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .

- Anticancer Activity : In vitro studies reported that this compound displayed cytotoxic effects on human tumor cell lines, with IC50 values indicating potent antiproliferative activity. For instance, one study found that it inhibited cell growth in breast cancer cell lines with an IC50 value in the low micromolar range .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzimidazole precursors and propionic acid derivatives. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst (as seen in analogous syntheses of thiazole- and indole-carboxylic acid derivatives) can yield the target compound . Optimization includes adjusting reflux duration (2.5–5 hours), solvent ratios (e.g., DMF/acetic acid for recrystallization), and purification via sequential washing with ethanol, diethyl ether, and water . Characterization should combine HPLC (≥98% purity) and spectroscopic methods (NMR, IR).

Q. How should researchers design solubility and stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Follow protocols for structurally similar hydrochlorides, such as preparing buffer solutions (e.g., pH 6.5 ammonium acetate buffer ) to test solubility. Stability studies should include accelerated degradation tests under thermal stress (40–60°C) and photolytic conditions, with HPLC monitoring for decomposition products. For solubility, use a stepwise approach: dissolve in DMSO (2–3 mg/mL) as a stock solution, then dilute in aqueous buffers or PEG 300 for in vitro assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected IR peaks) for this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- NMR discrepancies : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify impurities.

- IR anomalies : Compare experimental spectra with computational models (DFT-based IR simulations) to confirm functional group vibrations .

- HPLC retention time shifts : Recalibrate using certified reference standards and adjust mobile phase composition (e.g., acetonitrile/ammonium acetate gradients) .

Q. How can researchers investigate the environmental fate of this compound using ecotoxicological models?

- Methodological Answer : Adapt methodologies from long-term environmental studies, such as those in Project INCHEMBIOL :

- Abiotic transformations : Simulate hydrolysis/photolysis in water under UV light (254 nm) with LC-MS/MS analysis.

- Biotic degradation : Use soil microcosms or activated sludge systems to track metabolite formation via high-resolution mass spectrometry.

- Bioaccumulation : Measure logP values experimentally (shake-flask method) and correlate with computational predictions.

Q. What are the best practices for designing dose-response studies to evaluate enzymatic inhibition or receptor binding?

- Methodological Answer :

- Enzyme assays : Use kinetic assays (e.g., fluorometric or colorimetric) with varying substrate concentrations (0.1–10 μM) and pre-incubate the compound with the enzyme (30 minutes, 37°C). Include positive controls (e.g., known inhibitors) and normalize activity to vehicle-treated samples .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) with Scatchard analysis to calculate Ki values. Validate selectivity via panel screening against related receptors .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile conflicting bioactivity results (e.g., in vitro vs. in vivo efficacy) for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with NADPH) to identify bioavailability limitations .

- Theoretical alignment : Link discrepancies to established pharmacological frameworks, such as the "free drug hypothesis" or tissue-specific transporter expression .

Q. What statistical models are appropriate for analyzing dose-dependent cytotoxicity data with high variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.